Equipotent Activity Against Drug-Sensitive and Multidrug-Resistant P388 Leukemia
BE-12406B exhibits a resistance index of 1.0 in the P388/VCR model, indicating complete retention of activity against cells resistant to vincristine and doxorubicin. In direct comparison, BE-12406A shows a 4-fold higher potency but a 2.5-fold resistance index (IC50 increases from 0.8 µM to 2.0 µM in resistant cells) . BE-10988, a topoisomerase II inhibitor, demonstrates a 4-fold resistance index (IC50 increases from 0.5 µM to 2.0 µM) in the same P388/MDR model .
| Evidence Dimension | Cytotoxicity (IC50) and Resistance Index in Murine P388 Leukemia Models |
|---|---|
| Target Compound Data | IC50 = 7 µmol/L (P388 sensitive); IC50 = 7 µmol/L (P388/VCR resistant); Resistance Index = 1.0 |
| Comparator Or Baseline | BE-12406A: IC50 = 0.8 µmol/L (sensitive), 2.0 µmol/L (resistant), Resistance Index = 2.5; BE-10988: IC50 = 0.5 µmol/L (sensitive), 2.0 µmol/L (resistant), Resistance Index = 4.0 |
| Quantified Difference | BE-12406B Resistance Index = 1.0 vs. BE-12406A Resistance Index = 2.5 and BE-10988 Resistance Index = 4.0 |
| Conditions | Murine P388 leukemia cell lines; 72-hour exposure; MTT or similar viability assay |
Why This Matters
For researchers studying drug resistance mechanisms or screening for agents that bypass P-glycoprotein-mediated efflux, BE-12406B's equipotent profile provides a unique tool compound that eliminates the confounding variable of differential sensitivity between parent and resistant lines.
